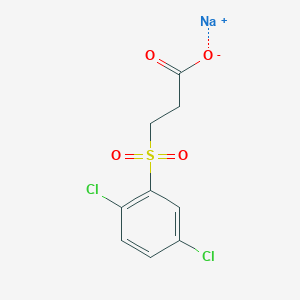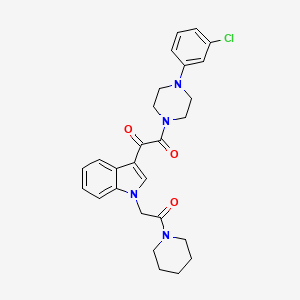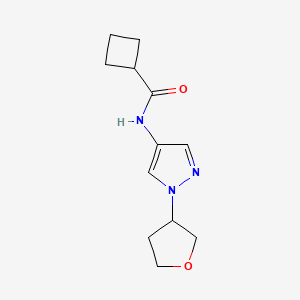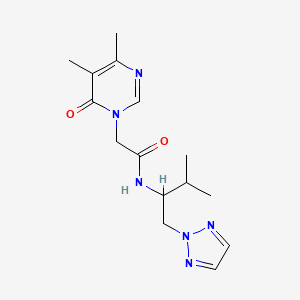![molecular formula C19H18ClN3O2 B2590124 (4-(3-Chlorophenyl)piperazin-1-yl)(5-methylfuro[3,2-b]pyridin-2-yl)methanone CAS No. 941928-06-9](/img/structure/B2590124.png)
(4-(3-Chlorophenyl)piperazin-1-yl)(5-methylfuro[3,2-b]pyridin-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound appears to contain a piperazine ring, which is a common structural motif found in many pharmaceuticals due to its ability to positively modulate the pharmacokinetic properties of a drug substance . It also contains a furo[3,2-b]pyridin-2-yl group, which is a type of heterocyclic compound. Heterocycles are often found in a wide range of products including pharmaceuticals, dyes, and plastics.
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques such as High-Resolution Mass Spectrometry (HRMS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) .科学的研究の応用
Arylpiperazine Derivatives and Metabolism
Arylpiperazine derivatives are significant in clinical applications, mainly for treating depression, psychosis, or anxiety. Their metabolism involves extensive pre-systemic and systemic processing, including N-dealkylation leading to 1-aryl-piperazines, which exhibit a variety of serotonin receptor-related effects. Some derivatives are explored for their potential in treating tuberculosis, showcasing the breadth of therapeutic applications of piperazine compounds (S. Caccia, 2007; V. Makarov & K. Mikušová, 2020).
Therapeutic Potential
Piperazine derivatives demonstrate diverse therapeutic uses across antipsychotic, antidepressant, anticancer, and anti-inflammatory applications. Modification of the piperazine nucleus alters medicinal potential, illustrating the chemical's versatility in drug design. The comprehensive examination of piperazine-based molecules in therapy suggests a broad spectrum of potential diseases that could benefit from these compounds (A. Rathi et al., 2016).
Toxicology and Environmental Impact
Understanding the toxicological profile of piperazine derivatives, including their environmental impact, is crucial for developing safer pharmaceuticals. Research on chlorophenols, often used in the synthesis of these compounds, suggests moderate toxicity to aquatic life, with implications for the design and disposal of piperazine-based drugs (K. Krijgsheld & A. D. Gen, 1986).
作用機序
Target of Action
It is known that piperazine derivatives, which this compound is a part of, are found in biologically active compounds for a variety of disease states .
Mode of Action
Piperazine derivatives are known to modulate the pharmacokinetic properties of a drug substance , suggesting that this compound may interact with its targets to induce changes in the body.
Biochemical Pathways
Piperazine derivatives are known to be involved in a variety of biological activities , suggesting that this compound may affect multiple pathways and their downstream effects.
Pharmacokinetics
Piperazine derivatives are known to positively modulate the pharmacokinetic properties of a drug substance , which may impact the bioavailability of this compound.
Result of Action
Piperazine derivatives are known to be involved in a variety of biological activities , suggesting that this compound may have various molecular and cellular effects.
Action Environment
It is known that environmental factors can influence the action of many compounds .
特性
IUPAC Name |
[4-(3-chlorophenyl)piperazin-1-yl]-(5-methylfuro[3,2-b]pyridin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2/c1-13-5-6-17-16(21-13)12-18(25-17)19(24)23-9-7-22(8-10-23)15-4-2-3-14(20)11-15/h2-6,11-12H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLDHEWDDGQEVAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)OC(=C2)C(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2590041.png)







![1-(4-bromophenyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2590053.png)


![N-cyclohexyl-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2590059.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-isonicotinoylpiperidin-4-yl)methyl)acrylamide](/img/structure/B2590060.png)
![N1-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-methoxybenzyl)oxalamide](/img/structure/B2590061.png)